N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide
Overview
Description
Scientific Research Applications
Synthesis and Antibacterial Activities :
- The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues has been explored, with findings indicating significant antibacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and MRSA. Computational approaches have validated these activities, demonstrating the potential of these compounds in combating bacterial infections (Siddiqa et al., 2022).
Bioisosteric Replacement for Enhanced Analgesic Properties :
- Research on N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, involving bioisosteric replacements, revealed that substituting the phenyl ring with an isosteric heterocycle can significantly increase analgesic activity. This highlights the potential of furan derivatives in developing more effective analgesics (Ukrainets et al., 2016).
Synthesis of Novel Furan Derivatives :
- The synthesis of a new class of furan derivatives has been achieved by treating N-substituted 3-aryl-4-arylsulfonyl-2,5-dihydro-5-oxofuran-2-carboxamides with diazomethane, leading to the creation of novel furan-based compounds (Bossio et al., 1994).
Antimicrobial Activity and QSAR Studies :
- Furan-3-carboxamides have been synthesized and evaluated for their antimicrobial activity against various microorganisms. QSAR (Quantitative Structure-Activity Relationship) analysis has been applied to understand the correlation between the physicochemical properties of these compounds and their biological activities (Zanatta et al., 2007).
Application in Bio-imaging :
- A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group has been developed for detecting Cd2+ and CN− ions. This chemosensor has been successfully applied to bio-imaging in live cells and zebrafish, demonstrating its potential in biological and environmental monitoring (Ravichandiran et al., 2020).
properties
IUPAC Name |
N-hydroxy-3-(phenylsulfanylmethyl)furan-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c14-12(13-15)11-9(6-7-16-11)8-17-10-4-2-1-3-5-10/h1-7,15H,8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGDFFNVRPSJHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=C(OC=C2)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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